molecular formula C22H22O8 B125547 beta-Peltatin CAS No. 518-29-6

beta-Peltatin

Cat. No.: B125547
CAS No.: 518-29-6
M. Wt: 414.4 g/mol
InChI Key: HLBPOYVRLSXWJJ-PDSMFRHLSA-N
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Description

Beta-peltatin A: is an organic heterotetracyclic compound that is derived from alpha-peltatin. It is a naturally occurring aryltetralin lignan found in the dried rhizomes and roots of Podophyllum peltatum L. This compound is known for its significant biological activities, particularly its antineoplastic and antiviral properties .

Mechanism of Action

Target of Action

Beta-Peltatin, also known as this compound A, is a bioactive component found in the traditional Chinese medicine formula Pulsatilla Decoction . It has been shown to have potent cytotoxic effects on pancreatic cancer cells . The primary targets of this compound are the cells of pancreatic cancer .

Mode of Action

This compound interacts with its targets by inducing cell cycle arrest at the G2/M phase, followed by the induction of apoptosis . This means that it prevents the cells from dividing and promotes their programmed death, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

It has been suggested that it may involve the modulation of g2/m phase-related pathways and mitochondria-mediated caspase-dependent pathways . These pathways are crucial for cell cycle regulation and apoptosis, respectively .

Pharmacokinetics

It is known that this compound has a potent cytotoxic effect with an ic50 of approximately 2 nm This suggests that it has a high bioavailability and can effectively reach its target cells

Result of Action

The result of this compound’s action is the significant suppression of the growth of pancreatic cancer cells . In animal studies, this compound has been shown to significantly suppress the growth of subcutaneously-implanted BxPC-3 cell xenografts . Importantly, compared to podophyllotoxin, which is the parental isomer of this compound but clinically obsolete due to its severe toxicity, this compound exhibited a stronger anti-pancreatic cancer effect and lower toxicity in mice .

Action Environment

It is known that various environmental factors can put excess stress on cells by encouraging the hyperfunctioning of cells or by increasing insulin resistance . This excess stress could sensitize the cells to the cytotoxic effects of this compound

Biochemical Analysis

Biochemical Properties

Beta-Peltatin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, leading to a range of biochemical effects. For instance, this compound has been found to be potently cytotoxic .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by triggering cell cycle arrest at the G2/M phase and inducing apoptosis . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound is complex. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound initially arrests pancreatic cancer cells at the G2/M phase, followed by apoptosis induction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound significantly suppressed the growth of subcutaneously-implanted BxPC-3 cell xenografts . Importantly, compared to podophyllotoxin that is the parental isomer of this compound but clinically obsoleted due to its severe toxicity, this compound exhibited stronger anti-pancreatic cancer effect and lower toxicity in mice .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-peltatin A can be synthesized through various chemical reactions. One common method involves the conversion of alpha-peltatin by methylation of the phenolic hydroxy group of the 4-hydroxy-3,5-dimethoxyphenyl substituent . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide, mixing with polyethylene glycol 300, and adding Tween 80 and distilled water .

Industrial Production Methods: Industrial production of this compound A typically involves extraction from natural sources such as the rhizomes and roots of Podophyllum peltatum L. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Beta-peltatin A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound A can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Beta-peltatin A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Alpha-peltatin: An isomer of beta-peltatin with similar biological activities but different structural features.

    Podophyllotoxin: A related aryltetralin lignan with potent antineoplastic activity but higher toxicity compared to this compound A.

    Etoposide: A semisynthetic derivative of podophyllotoxin used as an anticancer drug.

Uniqueness: this compound A is unique due to its lower toxicity and stronger antineoplastic effects compared to podophyllotoxin. It also has a distinct mechanism of action involving cell cycle arrest and apoptosis induction .

Properties

IUPAC Name

(5aR,8aR,9R)-4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-25-14-5-10(6-15(26-2)20(14)27-3)17-12-7-16-21(30-9-29-16)19(23)13(12)4-11-8-28-22(24)18(11)17/h5-7,11,17-18,23H,4,8-9H2,1-3H3/t11-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBPOYVRLSXWJJ-PDSMFRHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199732
Record name beta-Peltatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-29-6
Record name β-Peltatin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Peltatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PELTATIN B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PELTATIN B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name beta-Peltatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-PELTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U9W61G72Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of β-Peltatin?

A1: β-Peltatin exerts its cytotoxic effects primarily by inhibiting microtubule assembly. [] This disrupts microtubule dynamics, which are essential for cell division, ultimately leading to cell cycle arrest and cell death.

Q2: How does the activity of β-Peltatin compare to other microtubule inhibitors?

A2: Studies using podophyllotoxin-resistant Chinese hamster ovary cells showed varying cross-resistance patterns to different microtubule inhibitors, including β-Peltatin, suggesting distinct mechanisms or binding sites. [] Interestingly, these cells did not exhibit cross-resistance to epipodophyllotoxin derivatives lacking microtubule-inhibitory activity. []

Q3: Are there any other notable effects of β-Peltatin on cells?

A3: Research indicates that β-Peltatin can delay the migration of symbiotic algae in Hydra viridis, likely by interfering with host hydra tubulin polymerization. [] Additionally, β-Peltatin exhibits antiviral activity against measles and herpes simplex type I viruses. []

Q4: What is the molecular formula and weight of β-Peltatin?

A4: The molecular formula of β-Peltatin is C22H22O8, and its molecular weight is 414.4 g/mol. [] You can find its crystal and molecular structure in the cited literature. [, ]

Q5: How do structural modifications affect the activity of β-Peltatin?

A5: Studies using various podophyllotoxin analogues, including β-Peltatin, revealed that a free hydroxyl group at the 4'-position is crucial for DNA breakage activity. [] Epimerization at the 4-position enhances activity, while glucosylation of the 4-hydroxyl group diminishes it. [] Furthermore, the presence of a glycosidic group or ring aromatization in podophyllotoxin analogs correlates with loss of biological activity, including the ability to modulate LPS-induced cytokine gene expression in human monocytes. []

Q6: Are there any specific structural features that influence the selectivity of β-Peltatin towards cancer cells?

A6: While the provided research does not explicitly address the selectivity of β-Peltatin towards cancer cells, studies using a transport form of β-Peltatin A, activated by exogenous α-L-arabinofuranosidase, demonstrated a more favorable effect on selectivity compared to free peltatin. [, ] This suggests that targeted delivery and activation strategies might enhance the therapeutic window of β-Peltatin.

Q7: What is the evidence for the cytotoxic activity of β-Peltatin?

A7: β-Peltatin exhibits potent cytotoxic activity against various cancer cell lines, including HL-60 human leukemia cells, with reported ED50 values in the low micromolar range. [] Studies also show that it inhibits the growth of A549 human lung adenocarcinoma cells and induces DNA breakage in these cells. []

Q8: Has β-Peltatin demonstrated efficacy in any animal models of disease?

A8: β-Peltatin, along with desoxypodophyllotoxin and other analogs, demonstrated significant liver-protective actions in mice with CCl4-induced liver lesion and in rats with D-galactosamine-induced liver lesion. [] This suggests potential therapeutic applications beyond cancer.

Q9: Are there any reports on the use of β-Peltatin in clinical trials?

A9: The provided literature does not mention any clinical trials involving β-Peltatin.

Q10: Can β-Peltatin be produced through bioconversion?

A11: Yes, in vitro cell suspension cultures of Linum flavum can convert deoxypodophyllotoxin into 6-methoxypodophyllotoxin 7-O-glucoside, with β-Peltatin identified as a transient intermediate in the conversion process. [] Furthermore, root cultures of Linum flavum have been shown to produce β-Peltatin-A methyl ether. []

Q11: What factors can influence β-Peltatin production in plant cell cultures?

A12: The growth, culture appearance, and product accumulation in Linum flavum root cultures, including β-Peltatin-A methyl ether, showed significant variation depending on the 2,4-D concentration in the growth medium. []

Q12: What are the natural sources of β-Peltatin?

A13: β-Peltatin is found in various plant species, including Podophyllum peltatum (American mayapple), Linum flavum (yellow flax), Hyptis verticillata, and Eriope macrostachya. [, , , ]

Q13: Are there any other naturally occurring compounds structurally similar to β-Peltatin?

A14: Yes, several naturally occurring lignans share structural similarities with β-Peltatin, including podophyllotoxin, α-peltatin, deoxypodophyllotoxin, and picropodophyllotoxin. [, , , ] These compounds often co-occur in the same plant species and exhibit varying degrees of cytotoxic and antiviral activities.

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